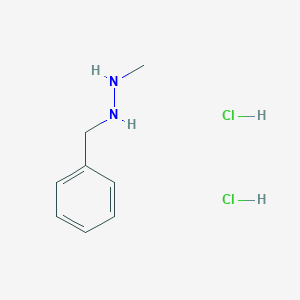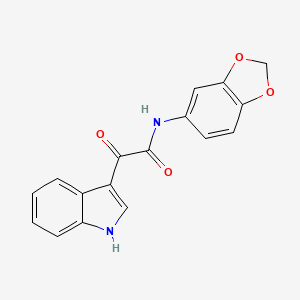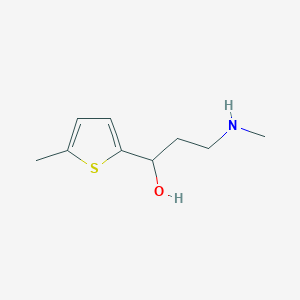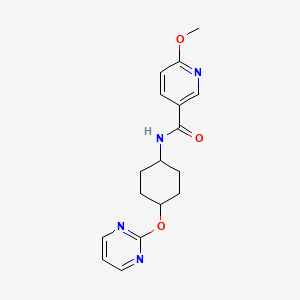
6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (6ATM) is a novel small molecule that has recently been discovered and is gaining attention in the scientific community. It is a heterocyclic compound that contains both nitrogen and sulfur atoms, which makes it a potentially useful compound for a variety of applications in synthetic organic chemistry and medicinal chemistry. 6ATM has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biotechnology.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Heterocyclic Compound Synthesis : Studies have demonstrated methods for synthesizing heterocycles, including thiazolopyrimidines, which are structurally related to the compound . These methods involve reactions with various reagents under specific conditions to yield compounds with potential biological activities (Abdel-Mohsen, 2003). Moreover, solvent-free conditions have been explored for creating diverse heterocycles, indicating a move towards more environmentally friendly synthesis methods (Martins et al., 2009).
Biological Activities
Antimicrobial and Antifungal Properties : Novel thiazolidinone analogues, including structures similar to our compound of interest, have shown significant antimicrobial and antifungal activities. These compounds were synthesized using microwave irradiation in solvent-free conditions, highlighting their potential as bioactive agents (Adhikari et al., 2012).
Anticancer Activity : Research on 4-tetrazolyl-substituted 3,4-dihydroquinazolines, through a one-pot sequential process involving Ugi-azide and Palladium-catalyzed reactions, revealed compounds with inhibitory effects on breast cancer cells. This study underscores the potential of structurally related compounds in synthesizing and medicinal chemistry for cancer treatment (Xiong et al., 2022).
Antimalarial Agents : The synthesis and evaluation of benzoxazines and quinazolines as antimalarial agents have shown promising results. These compounds, designed to mimic intramolecular hydrogen bonds, demonstrated efficacy against Plasmodium species, showcasing the potential of quinazoline derivatives in antimalarial drug development (Gemma et al., 2012).
Antituberculosis and Cytotoxicity
Tuberculosis Treatment : Synthesis of 3-heteroarylthioquinoline derivatives and their evaluation against Mycobacterium tuberculosis highlighted some compounds as highly active, offering a new avenue for TB treatment research. These findings emphasize the importance of structural modifications in enhancing biological activity (Chitra et al., 2011).
Photoluminescence Properties : Research into mixed-ligand Zn(II) complexes of quinazolines revealed their photoluminescence properties, suggesting applications in materials science and as potential probes or sensors (Burlov et al., 2016).
Propiedades
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)-3-methyl-1,4-dihydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-16-5-8-4-7(10-6-18-11(13)14-10)2-3-9(8)15-12(16)17/h2-4,6H,5H2,1H3,(H2,13,14)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECFCLHDNOLZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)C3=CSC(=N3)N)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2643444.png)
![3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride](/img/structure/B2643445.png)
![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2643447.png)


![3-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2643453.png)

![Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2643458.png)

![2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol](/img/structure/B2643462.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2643465.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2643466.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2643467.png)

